molecular formula C12H13NO3 B7482703 N-(cyclopropanecarbonyl)-N-phenylglycine

N-(cyclopropanecarbonyl)-N-phenylglycine

Cat. No.: B7482703
M. Wt: 219.24 g/mol
InChI Key: GDRVBEXGQNAUAW-UHFFFAOYSA-N
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Description

N-(cyclopropanecarbonyl)-N-phenylglycine: is an organic compound that features a cyclopropane ring attached to a carbonyl group, which is further connected to a glycine derivative with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropanecarbonyl)-N-phenylglycine typically involves the reaction of cyclopropanecarbonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+N-phenylglycineBaseThis compound+HCl\text{Cyclopropanecarbonyl chloride} + \text{N-phenylglycine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Cyclopropanecarbonyl chloride+N-phenylglycineBase​this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropanecarbonyl)-N-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

N-(cyclopropanecarbonyl)-N-phenylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used to study enzyme interactions and protein modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropanecarbonyl)-N-phenylglycine involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The phenyl group can also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • N-(cyclopropanecarbonyl)-N-methylglycine
  • N-(cyclopropanecarbonyl)-N-ethylglycine
  • N-(cyclopropanecarbonyl)-N-benzylglycine

Comparison: N-(cyclopropanecarbonyl)-N-phenylglycine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as drug design, where aromatic interactions are crucial. The cyclopropane ring also adds to its uniqueness by providing a strained ring system that can undergo specific reactions not possible with other similar compounds.

Properties

IUPAC Name

2-[N-(cyclopropanecarbonyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)8-13(12(16)9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVBEXGQNAUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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